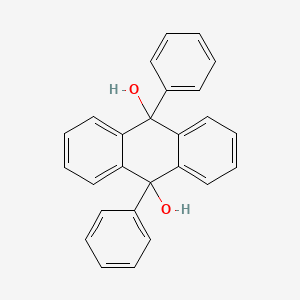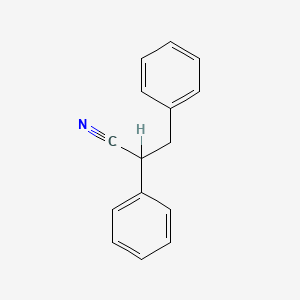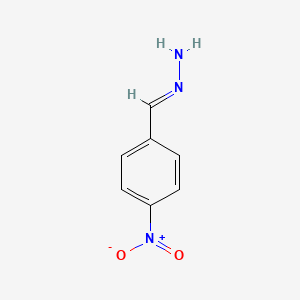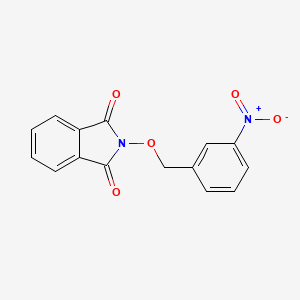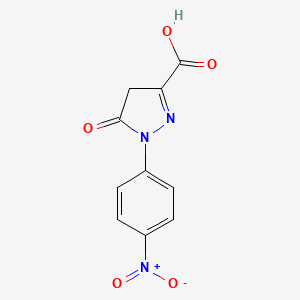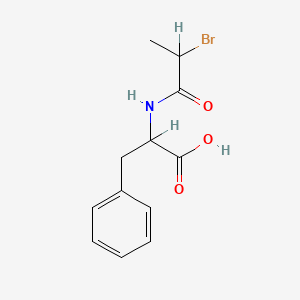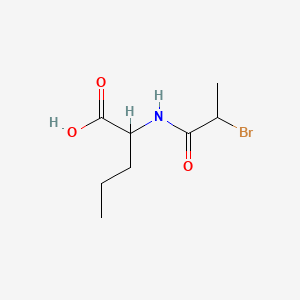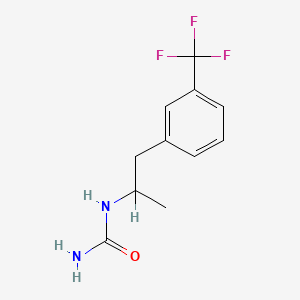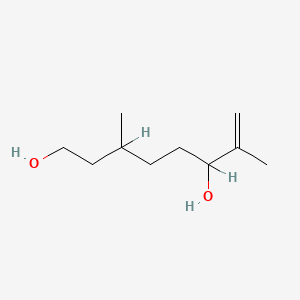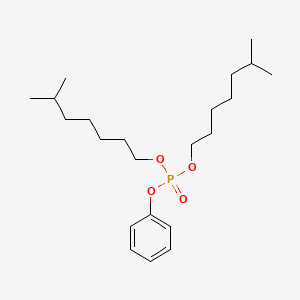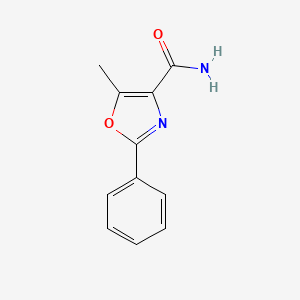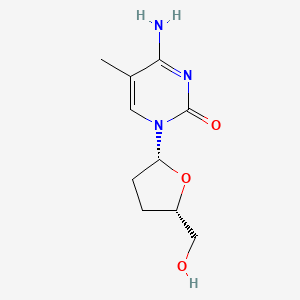
2',3'-ジデオキシ-5-メチルシチジン
説明
2’,3’-Dideoxy-5-methylcytidine is a biomedical compound used in antiviral research . This nucleoside analogue inhibits RNA and DNA virus replication, specifically effective against HIV-1 and Hepatitis B .
Molecular Structure Analysis
The molecular formula of 2’,3’-Dideoxy-5-methylcytidine is C10H15N3O3 . The IUPAC name is 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one . The InChI Key is JNQYNXFGVRUFNP-JGVFFNPUSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2’,3’-Dideoxy-5-methylcytidine is 225.25 g/mol . It appears as a white to off-white powder .科学的研究の応用
抗HIV薬開発
2',3'-ジデオキシ-5-メチルシチジン: は、抗HIV薬としての可能性が研究されています。これは、ヒト免疫不全ウイルス(HIV)の逆転写酵素を阻害するように設計された、ヌクレオシドアナログと呼ばれる化合物のクラスに属します。 この酵素はウイルスの複製に不可欠であり、その阻害は感染の進行を阻止することができます .
HIV-1に対する抗ウイルス活性
この化合物は、HIV-1の感染力と細胞病変効果を阻害する上で有望であることが示されています。 これは、5'-トリリン酸形態にリン酸化されることによって作用し、次にウイルス逆転写酵素の天然基質と競合し、ウイルスDNA合成中に鎖終結を引き起こします .
テンプレート依存性阻害
研究は、2',3'-ジデオキシ-5-メチルシチジンの抗ウイルス活性はテンプレート依存性であることを示しています。これは、その有効性は、逆転写酵素がコピーしているRNAまたはDNAテンプレートの配列に基づいて異なる可能性があることを意味します。 この依存性を理解することは、より効果的な抗ウイルス薬を設計するために不可欠です .
ヌクレオシドアナログの合成
この化合物は、さまざまなヌクレオシドアナログの合成の出発点として役立ちます。これらのアナログは、抗ウイルス活性を向上させ、副作用を軽減するために開発されています。 合成プロセスは、しばしばヌクレオシドの糖または塩基成分に対する修飾を伴います .
酵素阻害研究
2',3'-ジデオキシ-5-メチルシチジン: は、潜在的な抗ウイルス薬の作用機序を理解するために、酵素阻害研究で使用されます。 研究者は、この化合物および関連化合物がさまざまな酵素をどのように阻害するかを研究することにより、標的抗ウイルス特性を備えた薬剤を設計することができます .
抗ウイルス特性評価
2',3'-ジデオキシ-5-メチルシチジンの抗ウイルス特性の評価には、さまざまな株のウイルスに対する有効性をテストすることが含まれます。 これは、HIV以外のさまざまなウイルス感染症の治療における潜在的な用途を決定するのに役立ちます .
医薬品合成におけるグリーンケミストリー
最近の進歩は、2',3'-ジデオキシ-5-メチルシチジンとその誘導体の持続可能な合成に焦点を当てています。 これには、環境に優しく、低コストの試薬を使用することが含まれます。これは、抗ウイルス薬の大規模生産にとって不可欠です .
その他の治療薬への変換
この化合物は、2',3'-ジデオキシイノシン(ddI)など、他の治療薬に酵素的に変換することができます。これは、別の重要な抗ウイルス薬です。 この変換は、ウイルス感染症に対するより効果的な治療法を見つけることを目的とする医薬品開発プロセスの1部分です .
将来の方向性
作用機序
Target of Action
The primary target of 2’,3’-Dideoxy-5-methylcytidine is the virus-encoded reverse transcriptase . This enzyme plays a crucial role in the replication of retroviruses such as the Human Immunodeficiency Virus (HIV).
Mode of Action
2’,3’-Dideoxy-5-methylcytidine interacts with its target by undergoing phosphorylation to the corresponding 5’-triphosphates . These triphosphates act as inhibitors of the reverse transcriptase, thereby preventing the virus from replicating its genetic material and proliferating.
Biochemical Pathways
The compound affects the biochemical pathway involved in the replication of the viral genome. By inhibiting the reverse transcriptase, 2’,3’-Dideoxy-5-methylcytidine disrupts the conversion of viral RNA into DNA, a critical step in the life cycle of retroviruses .
Pharmacokinetics
The pharmacokinetics of 2’,3’-Dideoxy-5-methylcytidine involve its rapid decline in serum concentrations in a biexponential fashion . The compound is primarily cleared through renal excretion of the unchanged nucleoside and metabolic deamination . The oral bioavailability of the compound is about 26%, indicating that the rate of absorption after oral administration is variable .
Result of Action
The result of the action of 2’,3’-Dideoxy-5-methylcytidine is the potent and selective inhibition of HIV-1 replication in human lymphocytes and macrophages . This leads to a decrease in viral load and potentially slows the progression of the disease.
生化学分析
Biochemical Properties
2’,3’-Dideoxy-5-methylcytidine plays a significant role in biochemical reactions, particularly as an inhibitor of viral replication. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the human immunodeficiency virus (HIV) reverse transcriptase, where 2’,3’-Dideoxy-5-methylcytidine acts as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP). This inhibition prevents the elongation of the viral DNA chain, thereby halting viral replication . Additionally, 2’,3’-Dideoxy-5-methylcytidine interacts with mammalian DNA polymerases alpha, beta, and gamma, inhibiting their activity and affecting DNA synthesis .
Cellular Effects
2’,3’-Dideoxy-5-methylcytidine has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, 2’,3’-Dideoxy-5-methylcytidine inhibits the replication of the virus, leading to a reduction in viral load. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and proliferation . Furthermore, 2’,3’-Dideoxy-5-methylcytidine impacts cellular metabolism by altering the levels of nucleotides and other metabolites .
Molecular Mechanism
The molecular mechanism of 2’,3’-Dideoxy-5-methylcytidine involves its incorporation into the growing DNA chain during replication. Once incorporated, it acts as a chain terminator due to the absence of a 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides. This termination of DNA synthesis prevents the completion of viral DNA replication, thereby inhibiting viral proliferation . Additionally, 2’,3’-Dideoxy-5-methylcytidine binds to and inhibits the activity of DNA polymerases, further contributing to its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxy-5-methylcytidine change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that 2’,3’-Dideoxy-5-methylcytidine can have lasting effects on cellular function, including sustained inhibition of viral replication and alterations in gene expression . The stability and degradation of the compound can vary depending on the experimental conditions and the presence of other factors .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxy-5-methylcytidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, 2’,3’-Dideoxy-5-methylcytidine can exhibit toxic effects, including damage to cellular DNA and induction of apoptosis . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiviral activity, and exceeding this threshold can lead to adverse effects .
Metabolic Pathways
2’,3’-Dideoxy-5-methylcytidine is involved in several metabolic pathways. It is primarily metabolized by cellular enzymes, including cytidine deaminase and deoxycytidine kinase. These enzymes convert 2’,3’-Dideoxy-5-methylcytidine into its active triphosphate form, which is then incorporated into DNA . The compound also undergoes deamination and phosphorylation, which can affect its activity and stability . The metabolic pathways of 2’,3’-Dideoxy-5-methylcytidine play a crucial role in determining its efficacy and toxicity.
Transport and Distribution
The transport and distribution of 2’,3’-Dideoxy-5-methylcytidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through nucleoside transporters and is distributed to various cellular compartments . Once inside the cell, 2’,3’-Dideoxy-5-methylcytidine can accumulate in the nucleus, where it exerts its antiviral effects by inhibiting DNA synthesis . The distribution of the compound within tissues can also influence its efficacy and toxicity .
Subcellular Localization
2’,3’-Dideoxy-5-methylcytidine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA polymerases and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 2’,3’-Dideoxy-5-methylcytidine to the nucleus . The subcellular localization of 2’,3’-Dideoxy-5-methylcytidine is essential for its antiviral activity and its ability to inhibit viral replication .
特性
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(10(15)12-9(6)11)8-3-2-7(5-14)16-8/h4,7-8,14H,2-3,5H2,1H3,(H2,11,12,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYNXFGVRUFNP-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910225 | |
| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107036-56-6 | |
| Record name | 2',3'-Dideoxy-5-methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2',3'-dideoxy-5-methylcytidine (AzddMeC) against viruses like HIV and HBV?
A1: AzddMeC is a nucleoside analog that acts as a potent and selective inhibitor of viral reverse transcriptase. [, ] It does this by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. [] Once incorporated, AzddMeC's 3'-azido group prevents further DNA chain elongation, effectively halting viral replication. [, ] This mechanism is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) like AZT (3'-azido-3'-deoxythymidine).
Q2: Is AzddMeC effective against different HIV strains?
A3: Research suggests that AzddMeC shows effectiveness against both HIV-1 and HIV-2 in lymphocytes. [] In fact, its activity in HIV-infected macrophages (EC50 of 0.006 μM) surpasses that in lymphocytes (EC50 of 0.09 μM), highlighting its potential for treating reservoirs of infection. []
Q3: Does AzddMeC show activity against other viruses besides HIV?
A4: Yes, AzddMeC exhibits antiviral activity against Hepatitis B virus (HBV). [, ] It demonstrates potent inhibition of HBV DNA polymerase, the enzyme responsible for viral DNA replication. [] This suggests potential for AzddMeC as a therapeutic agent for HBV infection.
Q4: What are the potential advantages of AzddMeC over other nucleoside analogs?
A5: AzddMeC displays high selectivity for viral reverse transcriptase compared to cellular DNA polymerases, suggesting a favorable toxicity profile. [, ] It shows significantly lower toxicity to human cells compared to AZT, particularly in bone marrow cells. [] This selectivity profile indicates a potential for reduced side effects compared to some existing antiviral therapies.
Q5: Are there concerns about the development of resistance to AzddMeC?
A6: While initial studies are promising, the potential for viral resistance to any antiviral drug, including AzddMeC, is a valid concern. Research utilizing HIV-infected human cells has shown that prolonged exposure to L-nucleoside analogs, which share structural similarities with AzddMeC, leads to the selection of specific mutations in the viral reverse transcriptase gene. [] This highlights the importance of ongoing monitoring for resistance development and the potential need for combination therapies to suppress viral escape.
Q6: What are the future research directions for AzddMeC?
A7: Further investigations are needed to fully elucidate the long-term efficacy and safety profile of AzddMeC. Preclinical studies in animal models will be crucial to determine appropriate dosing regimens and evaluate potential toxicity. [] Ultimately, clinical trials in humans are necessary to confirm the therapeutic benefits and safety of AzddMeC for treating HIV and HBV infections. Additional research focusing on resistance development, potential drug interactions, and optimization of drug delivery strategies will be vital for maximizing its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



